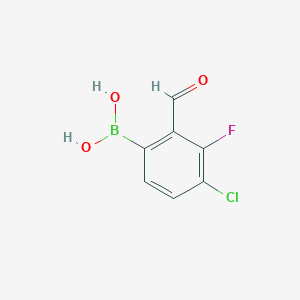

4-Chloro-3-fluoro-2-formylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-3-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLWOYMNRUQGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 4-Chloro-3-fluoro-2-formylphenylboronic Acid: A Technical Guide for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a trifunctionalized building block with significant potential in organic synthesis and medicinal chemistry. As of the latest database reviews, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, suggesting its status as a novel or less-common reagent. The process for obtaining a CAS number for a new substance involves submission to the CAS Registry Service, which assigns a unique identifier upon verification of the substance's structure and composition[1][2][3].

In the absence of direct experimental data for the title compound, this guide will leverage established principles and data from structurally analogous compounds to provide a robust predictive framework for its synthesis, characterization, and reactivity. By examining the known properties of related molecules such as 4-Chloro-3-fluorophenylboronic acid (CAS: 137504-86-0)[4][5], 2-Formylphenylboronic acid (CAS: 40138-16-7)[6][7], and other substituted phenylboronic acids, we can construct a scientifically grounded projection of the title compound's behavior.

Physicochemical and Spectroscopic Profile

The unique substitution pattern of this compound—featuring a halogen, a fluoro group, and a formyl moiety—suggests a compound with distinct electronic and steric properties. The following tables provide a summary of its predicted physicochemical properties and expected spectroscopic signatures, derived from documented data of its structural analogues.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction and Key Considerations |

| Molecular Formula | C₇H₅BClFO₃ | Based on the chemical structure. |

| Molecular Weight | 202.38 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids[4][7]. |

| pKa | 6.5 - 7.5 | The presence of electron-withdrawing groups (chloro, fluoro, and formyl) is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ~8.8)[8][9]. |

| Solubility | Soluble in organic solvents (e.g., DMSO, THF, Methanol), sparingly soluble in water. | General solubility profile for functionalized phenylboronic acids. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Spectral Features | Rationale and Comparative Data |

| ¹H NMR | Aromatic protons: δ 7.5-8.0 ppm (multiplets); Aldehyde proton: δ ~10.0 ppm (singlet); Boronic acid protons: broad singlet, exchangeable with D₂O. | Chemical shifts are influenced by the anisotropic and electronic effects of the substituents. Data for 3-fluorophenylboronic acid and 3-formylphenylboronic acid show characteristic downfield shifts for aromatic and aldehyde protons[10][11]. |

| ¹³C NMR | Aromatic carbons: δ 120-140 ppm (with C-F and C-Cl couplings); Carbonyl carbon: δ ~190 ppm; Carbon bearing boron: broad signal due to quadrupolar relaxation of boron. | Based on known spectra of substituted phenylboronic acids. The carbon atoms attached to fluorine and chlorine will exhibit characteristic splitting patterns[12][13]. |

| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride. | The chemical shift will be influenced by the neighboring chloro and formyl groups. |

| IR (Infrared) | O-H stretch (boronic acid): ~3300 cm⁻¹ (broad); C=O stretch (aldehyde): ~1700 cm⁻¹; B-O stretch: ~1350 cm⁻¹; C-Cl and C-F stretches in the fingerprint region. | Characteristic vibrational frequencies for the functional groups present in the molecule[11][14]. |

| Mass Spectrometry (MS) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight, with characteristic isotopic patterns for chlorine. | Fragmentation patterns would likely involve loss of water and the formyl group. |

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a directed ortho-metalation strategy starting from a suitable commercially available precursor, such as 1-chloro-2-fluorobenzene. The following proposed protocol is based on established methodologies for the synthesis of substituted 2-formylphenylboronic acids[8][15][16].

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-fluorobenzaldehyde

-

To a solution of 1-chloro-2-fluorobenzene in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (n-BuLi) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-chloro-3-fluorobenzaldehyde.

Step 2: Synthesis of this compound

-

Protect the aldehyde functionality of 4-chloro-3-fluorobenzaldehyde as a diethyl acetal by reacting with triethyl orthoformate in the presence of an acid catalyst.

-

Dissolve the protected aldehyde in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours to achieve lithiation at the 2-position, directed by the acetal group.

-

Add triisopropyl borate dropwise at -78 °C and allow the mixture to warm to room temperature overnight.

-

Perform an acidic workup with aqueous HCl to hydrolyze both the boronate ester and the acetal protecting group.

-

Extract the product with an organic solvent. The boronic acid can be purified by recrystallization or by forming a transient ester with a diol (e.g., pinacol) for easier purification by chromatography, followed by hydrolysis to the free boronic acid.

Reactivity and Applications in Organic Synthesis

The title compound is a versatile building block, with its reactivity dominated by the interplay of its three functional groups.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds[6][17]. The presence of electron-withdrawing groups can influence the reaction kinetics, sometimes requiring modified reaction conditions (e.g., stronger bases, specific ligands) to achieve high yields[18]. The ortho-formyl group can participate in subsequent transformations, allowing for the synthesis of complex polycyclic structures in a tandem fashion[19][20].

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Ortho-Formyl Group

The ortho-formyl group offers several synthetic advantages:

-

Cyclization Reactions: It can undergo intramolecular condensation or cyclization reactions with nucleophiles introduced via the Suzuki coupling, leading to the formation of heterocyclic systems.

-

Modulation of Reactivity: The formyl group can form an intramolecular B-O dative bond, which can influence the stability and reactivity of the boronic acid. In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic benzoxaborole tautomers[8][21].

-

Enhanced Reaction Rates: In certain condensation reactions, such as oxime and hydrazone formation, the presence of an ortho-boronic acid can significantly accelerate the reaction rate[22].

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling boronic acids should be followed. Based on the safety data for analogous compounds like 4-Chloro-3-fluorophenylboronic acid, it should be considered an irritant to the skin, eyes, and respiratory system[4].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents. Boronic acids can dehydrate to form boroxines, so storage in a desiccator is recommended.

Conclusion

This compound represents a promising, albeit currently under-documented, synthetic intermediate. By leveraging the extensive knowledge base of its structural analogues, this guide provides a predictive framework for its synthesis, characterization, and application. Its trifunctional nature opens avenues for the construction of complex molecular architectures, making it a valuable target for synthetic chemists in academia and industry. Further experimental validation of the predictions outlined herein will be crucial in fully unlocking the potential of this versatile building block.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

-

Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

-

REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

-

CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

ScienceDirect. (2025, August 6). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Formylphenylboronic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

-

RSC Publishing. (2016, July 18). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Retrieved from [Link]

-

RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]

-

PubMed. (2015, February 5). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Retrieved from [Link]

-

National Institutes of Health. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). Retrieved from [Link]

Sources

- 1. CAS Registry Servicesâ | CAS [cas.org]

- 2. CAS Number Application - Proregulations [proregulations.com]

- 3. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 4. 4-Chloro-3-fluorophenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. 359360050 [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]

- 11. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 16. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01193D [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-fluoro-2-formylphenylboronic Acid

This guide provides a comprehensive overview of the synthetic pathways, mechanistic details, and practical considerations for the preparation of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The content is structured to deliver not just a protocol, but a deeper understanding of the chemical principles at play, empowering researchers to adapt and troubleshoot the synthesis as needed.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids, particularly those with multifaceted substitutions, are of paramount importance in modern organic synthesis. Their utility as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has revolutionized the construction of carbon-carbon bonds, a cornerstone of drug discovery and development.[1] The target molecule, this compound, is a trifunctional reagent. The boronic acid moiety serves as the reactive handle for cross-coupling reactions, while the chloro and fluoro substituents modulate the electronic properties and metabolic stability of resulting compounds. The ortho-formyl group offers a versatile site for further chemical transformations, such as the formation of imines, oximes, or as a precursor for the synthesis of heterocyclic scaffolds.

The strategic placement of these functional groups makes this molecule a highly sought-after intermediate for the synthesis of complex molecular architectures. This guide will explore a robust and efficient synthetic strategy, grounded in established organometallic chemistry, to access this valuable compound.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of this compound points towards a halogenated benzaldehyde derivative as a plausible precursor. The key transformation is the introduction of the boronic acid group at the C2 position. Given the substitution pattern, a directed ortho-metalation followed by borylation presents a highly effective strategy.

Figure 1: Retrosynthetic analysis of this compound.

The primary challenge in this synthesis is the regioselective introduction of the formyl and boronic acid groups onto the 1-bromo-3-chloro-5-fluorobenzene starting material. The directing effects of the halogen substituents will play a crucial role in the outcome of the formylation and lithiation steps.

Recommended Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that begins with the formylation of 1-bromo-3-chloro-5-fluorobenzene, followed by protection of the aldehyde, subsequent lithium-halogen exchange and borylation, and finally deprotection to yield the target compound.

Figure 2: Proposed synthetic workflow for this compound.

Step 1: Formylation of 1-Bromo-3-chloro-5-fluorobenzene

The regioselective introduction of a formyl group onto the polysubstituted benzene ring is the initial critical step. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is a suitable method for the formylation of electron-rich aromatic compounds.[2] The directing effects of the halogens will favor formylation at the position ortho to the fluorine and bromine atoms.

Experimental Protocol:

-

To a stirred solution of 1-bromo-3-chloro-5-fluorobenzene in trifluoroacetic acid, add hexamethylenetetramine in portions at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a mixture of ice and water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-chloro-6-fluorobenzaldehyde.

Step 2: Protection of the Aldehyde Group

The formyl group is incompatible with the strongly basic conditions of the subsequent lithiation step. Therefore, it must be protected as an acetal. Ethylene glycol is a common and effective protecting group for aldehydes.[3]

Experimental Protocol:

-

Dissolve 2-bromo-4-chloro-6-fluorobenzaldehyde in toluene.

-

Add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

Step 3: Lithiation-Borylation and Deprotection

This is the key step where the boronic acid moiety is introduced. A lithium-halogen exchange reaction is performed at low temperature, followed by quenching the resulting aryllithium species with a borate ester.[4][5] The subsequent acidic workup also serves to deprotect the acetal, revealing the formyl group.

Experimental Protocol:

-

Dissolve the protected aldehyde from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

-

Add triisopropyl borate dropwise and allow the reaction to stir for an additional 2 hours at -78 °C before gradually warming to room temperature.

-

Quench the reaction by adding aqueous hydrochloric acid. This will also effect the deprotection of the acetal.

-

Stir the mixture vigorously for several hours until the deprotection is complete (monitor by TLC).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Mechanistic Insights

The core of this synthesis lies in the directed ortho-metalation and subsequent borylation. The initial formylation is an electrophilic aromatic substitution, while the introduction of the boronic acid is achieved through an organometallic pathway.

The Duff Reaction Mechanism

The Duff reaction involves the in-situ formation of an electrophilic iminium ion from hexamethylenetetramine in the presence of a strong acid. This iminium ion then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting adduct yields the aldehyde.

Lithiation-Borylation Mechanism

The lithiation-borylation sequence is a powerful tool for the synthesis of arylboronic acids.[6]

Figure 3: Simplified mechanism of the lithiation-borylation reaction.

In the first step, the bromine atom on the aromatic ring undergoes exchange with the butyl group of n-butyllithium, forming a highly reactive aryllithium intermediate. This species is then quenched with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester. Finally, hydrolysis of the boronate ester under acidic conditions yields the desired boronic acid.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the expected region with characteristic splitting patterns due to fluorine and adjacent protons. A singlet for the aldehyde proton around 10 ppm. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with C-F and C-Cl couplings. A signal for the carbonyl carbon of the aldehyde around 190 ppm. |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the aromatic ring. |

| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula C₇H₅BClFO₃. |

| Infrared (IR) | Characteristic absorption bands for the B-O-H stretch (~3300 cm⁻¹), C=O stretch of the aldehyde (~1700 cm⁻¹), and C-Cl and C-F stretches. |

Safety Considerations

This synthesis involves the use of hazardous reagents and requires appropriate safety precautions.

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

-

Trifluoroacetic acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Solvents: Tetrahydrofuran and hexanes are flammable. Ensure all operations are performed away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor that provides access to a versatile building block for advanced chemical synthesis. The outlined multi-step procedure, which leverages a directed formylation and a key lithiation-borylation reaction, offers a reliable route to this valuable compound. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can successfully prepare this molecule and unlock its potential in their respective fields.

References

-

MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

-

Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Retrieved from [Link]

-

University of Bristol. (n.d.). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20120323000A1 - METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

ResearchGate. (n.d.). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

ACS Publications. (n.d.). Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid. Retrieved from [Link]

Sources

A Technical Guide to 4-Chloro-3-fluoro-2-formylphenylboronic Acid: A Multifunctional Building Block for Advanced Synthesis and Covalent Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a highly functionalized organoboron compound. We will explore its unique molecular architecture, physicochemical properties, and established synthetic and purification protocols. The primary focus will be on its strategic applications in modern pharmaceutical research and materials science, particularly its role as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and as a sophisticated warhead for designing reversible covalent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the compound's unique reactivity profile to construct complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Value of a Polysubstituted Arylboronic Acid

This compound is a synthetic building block of significant interest due to the convergence of four distinct chemical functionalities on a single phenyl ring. Each group imparts specific properties that can be strategically exploited in multi-step organic synthesis:

-

The Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone of its utility, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds—a foundational transformation in modern drug discovery.[1][2] As a Lewis acid, it can also form reversible covalent bonds with nucleophilic residues in proteins, a key feature for inhibitor design.[3][4]

-

The Ortho-Formyl Group (-CHO): Positioned adjacent to the boronic acid, the aldehyde group is a versatile reactive handle for derivatization via reactions like reductive amination, Wittig reactions, or condensation.[5][6] Its proximity to the boronic acid allows for intramolecular interactions and the formation of a cyclic tautomer, a 3-hydroxybenzoxaborole, in solution, which can significantly influence its reactivity and binding properties.[7][8]

-

The Chloro (-Cl) and Fluoro (-F) Substituents: These halogens modulate the electronic properties of the phenyl ring. As electron-withdrawing groups, they increase the Lewis acidity of the boron atom, which can enhance its ability to interact with biological targets.[9] Furthermore, the incorporation of chlorine and fluorine into drug candidates can improve metabolic stability, bioavailability, and binding affinity.[1][10][11]

The combination of these features makes this compound an invaluable tool for creating diverse chemical libraries and designing highly specific therapeutic agents.[1]

Molecular Structure and Physicochemical Properties

The precise arrangement of substituents on the phenyl ring dictates the compound's reactivity and physical characteristics.

Chemical Structure and Identifiers

While a specific CAS number for this compound is not prominently listed in major chemical databases, its identity is defined by its structure and systematic name. Its properties can be reliably inferred from closely related and well-documented analogs such as 4-Chloro-3-fluorophenylboronic acid (CAS 137504-86-0)[12], 4-Fluoro-2-formylphenylboronic acid (CAS 825644-26-6)[13], and 3-Fluoro-2-formylphenylboronic acid (CAS 871126-15-7).[1][14]

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, compiled from data on structurally similar compounds and general principles of organoboron chemistry.

| Property | Value | Source/Justification |

| Molecular Formula | C₇H₅BClFO₃ | Based on structure |

| Molecular Weight | 202.38 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for arylboronic acids[15] |

| Solubility | Slightly soluble in water; soluble in organic solvents (THF, Dioxane, Acetone, DMSO) | General property of arylboronic acids[15][16] |

| Storage Condition | 2-8°C, under inert gas | Recommended for air/moisture sensitive boronic acids[16][17] |

| Hazard Class | Skin Irritant, Serious Eye Damage/Irritation | GHS classifications for similar compounds |

Structural Insights: The Boronic Acid-Formyl Group Interaction

In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomer, a 3-hydroxybenzoxaborole.[7][8] This intramolecular cyclization is a critical feature, as the cyclic and open forms exhibit different reactivities and binding modes. The presence of electron-withdrawing fluorine and chlorine atoms is expected to increase the Lewis acidity of the boron center, potentially favoring the formation of the tetrahedral cyclic adduct.[9] Researchers should be aware of this equilibrium when planning reactions or interpreting biological data.

Synthesis and Purification Protocol

The synthesis of substituted 2-formylphenylboronic acids typically follows a multi-step pathway involving protection of the aldehyde, metal-halogen exchange, borylation, and deprotection.[13][18]

General Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is adapted from established procedures for synthesizing analogous compounds.[13][19][20][21] All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

Protection of the Aldehyde:

-

Dissolve the starting aldehyde (e.g., 4-chloro-3-fluoro-2-bromobenzaldehyde) in anhydrous methanol.

-

Add trimethyl orthoformate and a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Reflux the mixture for 1-2 hours, monitoring by TLC.

-

Quench the reaction with a base (e.g., sodium methoxide) and purify the resulting acetal by distillation or chromatography.[13]

-

-

Lithiation and Borylation:

-

Dissolve the protected aryl bromide in anhydrous THF in a flame-dried, three-necked flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise via syringe, maintaining the temperature below -70°C. Stir for 1 hour.[19]

-

Slowly add triisopropyl borate or trimethyl borate dropwise, again maintaining the low temperature.

-

Allow the reaction to stir for 30 minutes at -78°C, then warm slowly to room temperature.

-

-

Hydrolysis and Deprotection:

-

Quench the reaction by slowly adding 1N aqueous hydrochloric acid (HCl).[19]

-

Stir the biphasic mixture vigorously overnight to ensure complete hydrolysis of both the borate ester and the acetal.

-

Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification for High Purity Grade:

-

A highly effective method for purifying formylphenylboronic acids involves an acid-base extraction.[18]

-

Suspend the crude product in water and cool to ~10°C.

-

Slowly add an aqueous base (e.g., 10% NaOH) to dissolve the boronic acid as its boronate salt, leaving non-acidic impurities behind.

-

Filter the basic solution to remove any solids.

-

Cool the filtrate to ~10°C and re-precipitate the pure boronic acid by slowly adding an acid (e.g., 10% HCl).

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final product with >99% purity.[18]

-

Core Applications in Drug Discovery and Materials Science

The dual reactivity of this compound makes it a powerful tool for constructing complex and functionally diverse molecules.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl structures. The reaction couples the boronic acid with an aryl or vinyl halide/triflate. The formyl group can be carried through the reaction and used in subsequent steps for further molecular elaboration, making it a key intermediate for building drug scaffolds.[1][2][6]

Reversible Covalent Inhibition

A major application is in the design of covalent inhibitors. Boronic acids can form reversible covalent bonds with nucleophilic amino acid residues—such as serine, threonine, or lysine—in the active site of an enzyme.[3][22][23] This mechanism offers a compelling therapeutic strategy, combining the high potency and duration of action of covalent drugs with a reduced risk of off-target toxicity compared to irreversible inhibitors.[3]

The ortho-formyl group can further enhance binding affinity and specificity by forming a secondary covalent linkage, for example, an imine with a nearby lysine residue, creating a stabilized cyclic adduct.[24]

Caption: Mechanism of dual reversible covalent inhibition with Serine and Lysine residues.

This strategy has been successfully employed in developing inhibitors for targets like serine proteases and the 26S proteasome, exemplified by the FDA-approved drug bortezomib.[3]

Synthesis of Covalent Organic Frameworks (COFs)

The bifunctional nature of this molecule makes it an ideal monomer for synthesizing Covalent Organic Frameworks (COFs). The boronic acid can undergo self-condensation to form boroxine rings, while the aldehyde can react with amine linkers to form imine linkages. This allows for the creation of highly ordered, porous crystalline polymers with potential applications in catalysis, gas storage, and sensing.[25]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity and reactivity of arylboronic acids.

-

Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid dust formation.[16]

-

Storage: Arylboronic acids are sensitive to air and moisture.[16] They can undergo protodeboronation (loss of the boronic acid group) or dehydration to form cyclic boroxine trimers, which can reduce reactivity in certain applications.[17] The product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place, preferably refrigerated.[16]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[16]

Conclusion

This compound stands out as a sophisticated and highly versatile chemical reagent. Its meticulously arranged functional groups—boronic acid, formyl, chloro, and fluoro—provide a powerful platform for innovation in both medicinal chemistry and materials science. By enabling the construction of complex biaryl systems through Suzuki coupling and offering a unique modality for designing potent and selective reversible covalent inhibitors, this compound provides researchers with a critical tool to address complex synthetic challenges and advance the frontiers of drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.

References

-

PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

Dąbrowski, M., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 23(1), 134. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. Retrieved from [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(3), 282. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Dulayymi, J. R., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. Retrieved from [Link]

-

ScienceDirect. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron, 59(41), 8203-8208. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Retrieved from [Link]

-

Morressier. (2019). Novel, boronic-acid-based, covalent lysine inhibitors. Retrieved from [Link]

-

Johnson, S. M., et al. (2017). Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation. Journal of the American Chemical Society, 139(41), 14465-14474. Retrieved from [Link]

-

Wójcik, M., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 708365. Retrieved from [Link]

-

G. M., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]

- 14. jk-sci.com [jk-sci.com]

- 15. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 19. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 20. sites.pitt.edu [sites.pitt.edu]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel, boronic-acid-based, covalent lysine inhibitors [morressier.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-fluoro-2-formylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a key building block in modern medicinal chemistry and materials science. The unique substitution pattern on the phenyl ring imparts specific characteristics that are critical for its application in synthesis and biological systems. This document moves beyond a simple listing of data points to provide insights into the causality behind these properties and the experimental methodologies for their determination.

Core Molecular and Physical Characteristics

The fundamental physical properties of a compound govern its behavior in both chemical reactions and biological assays. Understanding these characteristics is the first step in successful application.

Molecular Identity and Structure

-

Molecular Formula: C₇H₅BClFO₃

-

Molecular Weight: 202.38 g/mol

-

IUPAC Name: (4-Chloro-3-fluoro-2-formylphenyl)boronic acid

-

CAS Number: 1451393-44-4

The arrangement of the chloro, fluoro, and formyl groups on the phenylboronic acid scaffold is crucial. The ortho-formyl group can engage in intramolecular interactions with the boronic acid moiety, influencing its acidity and conformation.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some data for the exact molecule is available, other values are estimated based on closely related isomers due to a lack of published data for this specific compound.

Table 1: Summary of Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Reference Isomer Data |

| Melting Point (°C) | Data not available | 3-Fluoro-2-formylphenylboronic acid: 123-127 °C 4-Fluoro-2-formylphenylboronic acid: 125 °C[1] 4-Chloro-2-formylphenylboronic acid: 134 °C[2] 3-Chloro-4-fluorophenylboronic acid: 242-247 °C |

| Boiling Point (°C) | Decomposes before boiling | Not applicable |

| Appearance | Expected to be a white to off-white solid | N/A |

| pKa | Estimated to be < 8.83 | Phenylboronic acid: 8.83 |

Expert Insight: The significant variation in melting points among isomers highlights the profound impact of substituent positioning on the crystal lattice energy. The high melting point of 3-Chloro-4-fluorophenylboronic acid, for instance, suggests strong intermolecular hydrogen bonding in the solid state, which may be disrupted by the presence of the ortho-formyl group in the target molecule.

Solubility Profile: A Key to Application

The solubility of a compound dictates its utility in different solvent systems for reactions, purification, and biological testing. Phenylboronic acids are generally soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbons.[3]

Qualitative Solubility

A systematic approach to determining solubility is crucial. The following protocol outlines a standard procedure.

Experimental Protocol: Qualitative Solubility Determination

-

Preparation: Add approximately 10-20 mg of this compound to a series of test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM), hexane).

-

Observation: Agitate the tubes at room temperature and observe for complete dissolution.

-

Heating: If the compound is insoluble at room temperature, gently heat the mixture to assess for temperature-dependent solubility.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for qualitative solubility assessment.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically 9-10 ppm). The boronic acid protons are often broad and may exchange with water in the solvent, sometimes not being observed.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be significantly downfield (around 190 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine.

-

¹¹B NMR: The boron-11 NMR spectrum is characteristic for boronic acids. A single resonance is expected in the region of 27-33 ppm for the trigonal planar (sp² hybridized) boronic acid.[4] For comparison, the ¹¹B NMR chemical shift for 4-fluoro-2-formylphenylboronic acid has been reported at δ 30.9 ppm.[5]

-

¹⁹F NMR: The fluorine-19 NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be influenced by the other substituents on the aromatic ring. For aromatic fluorine compounds, chemical shifts are typically observed between -100 and -140 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (boronic acid) | 3200-3600 | Broad, Strong |

| C-H (aromatic) | 3000-3100 | Medium |

| C=O (aldehyde) | 1680-1710 | Strong |

| C=C (aromatic) | 1450-1600 | Medium to Strong |

| B-O | 1310-1380 | Strong |

| C-F | 1000-1400 | Strong |

| C-Cl | 600-800 | Strong |

Expert Insight: The broad O-H stretch is characteristic of the hydrogen-bonded dimeric structure that boronic acids often adopt in the solid state. The position of the C=O stretch can be influenced by potential intramolecular hydrogen bonding with the boronic acid hydroxyl group.

Acidity and Reactivity

The Lewis acidity of the boronic acid group is fundamental to its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions and its interactions with biological molecules.

pKa

The pKa of a boronic acid reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate species. The pKa of unsubstituted phenylboronic acid is approximately 8.83. The substituents on the aromatic ring of this compound are all electron-withdrawing, which will increase the Lewis acidity of the boron center and thus lower the pKa.

-

Inductive and Resonance Effects: The chloro, fluoro, and formyl groups all exert an electron-withdrawing inductive effect, which stabilizes the negative charge on the boronate oxygen, favoring its formation and lowering the pKa.

-

Intramolecular Interactions: The ortho-formyl group can potentially form an intramolecular dative bond with the empty p-orbital of the boron atom, which would increase its Lewis acidity.

Diagram: Factors Influencing Boronic Acid pKa

Caption: Influence of electronic effects on boronic acid pKa.

Experimental Methodologies: Ensuring Data Integrity

The reliability of physical property data is paramount. This section details a standard operating procedure for melting point determination, a critical measure of purity.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[6]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the sample at a rate of 1-2 °C per minute, starting about 15-20 °C below the expected melting point.[6][7]

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A pure compound will have a sharp melting range of 1-2 °C.

Conclusion

The physical properties of this compound are a direct consequence of its unique molecular structure. The interplay of the electron-withdrawing substituents and the ortho-formyl group creates a molecule with distinct solubility, spectroscopic characteristics, and acidity. This guide provides a foundational understanding of these properties and the experimental rigor required for their accurate determination, empowering researchers to effectively utilize this versatile building block in their scientific endeavors.

References

-

Melting Point Determination. (n.d.). Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting Point. Retrieved from [Link]

- Piątek, P., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(3), 698.

- Yan, J., & Springsteen, G. (2004). 11B NMR Spectroscopy for the in Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Tetrahedron, 60(49), 11205-11209.

Sources

- 1. 4-Fluoro-2-formylphenylboronic Acid | 825644-26-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4-Chloro-2-formylphenylboronic Acid | 913835-76-4 | TCI AMERICA [tcichemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Core Topic: Stability and Storage of 4-Chloro-3-fluoro-2-formylphenylboronic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluoro-2-formylphenylboronic acid is a sophisticated building block pivotal in modern medicinal chemistry, particularly for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] The trifunctional substitution pattern—a chloro group, a fluoro group, and a formyl group—provides unique electronic and steric properties, but also introduces specific stability challenges. This guide offers a comprehensive analysis of the chemical stability, principal degradation pathways, and optimal storage and handling protocols for this reagent. By elucidating the mechanisms behind its degradation, including protodeboronation and oxidation, and providing validated protocols for stability assessment, this document serves as an essential resource for ensuring the integrity, reproducibility, and success of research and development endeavors that rely on this critical compound.

Introduction: The Utility of a Multifunctional Reagent

In the landscape of drug discovery, the strategic incorporation of boronic acids has surged, leading to the development of multiple FDA-approved drugs.[2][3][4] this compound is particularly valued for its role as a versatile precursor in the synthesis of novel therapeutics.[1] Its structural features are highly desirable:

-

Fluorine and Chlorine Atoms: These halogens can modulate the molecule's pharmacokinetic properties, such as metabolic stability and bioavailability.[1][5]

-

Formyl Group: This reactive aldehyde provides a synthetic handle for subsequent chemical modifications and library diversification.[1]

-

Boronic Acid Moiety: This functional group is the cornerstone of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of C-C bonds.[1][6]

However, the very electronic nature of these substituents, combined with the inherent reactivity of the boronic acid group, makes the compound susceptible to degradation if not handled and stored with meticulous care. Understanding its stability profile is not merely a matter of logistics but is fundamental to ensuring the validity and reproducibility of experimental outcomes.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to three key degradation processes: protodeboronation, oxidation, and the formation of cyclic anhydrides (boroxines).

Protodeboronation: The Primary Degradation Concern

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is a common side reaction in Suzuki-Miyaura couplings and a primary pathway for degradation during storage, especially in the presence of moisture.[6][7] The reaction can be catalyzed by both acid and base.[6][8][9]

The electron-withdrawing nature of the chloro, fluoro, and formyl substituents on the phenyl ring makes the boronic acid more Lewis acidic but also renders the arylboronate anion, formed under basic conditions, more susceptible to ipso-protonation and subsequent C-B bond cleavage.[9][10]

Mechanism of Base-Catalyzed Protodeboronation: The prevailing mechanism involves the formation of a more reactive tetrahedral boronate anion (ArB(OH)₃⁻) in the presence of a base. This intermediate can then undergo rate-limiting cleavage of the C-B bond, often facilitated by a proton source like water.[9][10]

Caption: Base-catalyzed protodeboronation pathway.

Oxidative Degradation

Boronic acids are susceptible to oxidative decomposition, particularly in the presence of reactive oxygen species (ROS).[11][12] This process can be a significant issue during long-term storage in air. The mechanism involves the oxidation of the boronic acid, leading to the formation of a phenol, effectively cleaving the C-B bond.[13]

Caption: General pathway for oxidative degradation of arylboronic acids.

Boroxine Formation

In the solid state or in concentrated solutions, especially with trace moisture, boronic acids can undergo reversible self-condensation to form cyclic trimeric anhydrides known as boroxines.[14][15]

While this is a reversible process and boroxines are often competent in cross-coupling reactions, their formation can lead to inconsistencies in weighing and stoichiometry, and they may exhibit different solubility profiles. The presence of varying amounts of the anhydride is a common observation for many commercial boronic acids.[16]

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is essential.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C or -20°C | Reduces the rate of thermal decomposition and slows oxidative processes.[17][18][19] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents degradation via oxidation by atmospheric oxygen.[17] |

| Moisture | Store in a desiccator or dry box | Minimizes water availability for protodeboronation and boroxine formation.[17][20] |

| Container | Tightly sealed, opaque vial | Prevents exposure to moisture and air. Opaque containers protect against potential light-induced degradation.[21] |

| Handling | Use in a glovebox or under a stream of inert gas | Minimizes exposure to atmospheric oxygen and humidity during weighing and transfer.[22] |

Key Handling Steps:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Weigh out the required amount quickly and preferably under an inert atmosphere.

-

Tightly reseal the container immediately after use, purging the headspace with an inert gas if possible.

-

Store the main stock container under the recommended conditions and consider preparing smaller aliquots for routine use to avoid repeated thermal cycling and atmospheric exposure of the bulk material.

Stability Assessment and Analytical Methods

Regularly assessing the purity of the boronic acid is crucial, especially for long-term projects or when using older batches.

Long-Term Stability Study Protocol

A structured stability study can formally establish the shelf-life of a particular batch under defined storage conditions. The following protocol is based on ICH guidelines.[23][24]

Caption: Workflow for a long-term stability study.

Analytical Techniques for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or ammonium acetate modifier) provides excellent separation of the parent boronic acid from its degradation products, such as the protodeboronated analog.[14][25]

Example HPLC Protocol:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the boronic acid in 1 mL of acetonitrile.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities. It allows for the confirmation of the mass of the parent compound and the identification of degradation products by their mass-to-charge ratio, confirming, for example, the presence of the protodeboronated species or oxidized phenol.[14][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and identify major impurities. ¹¹B NMR is also a powerful tool, as the chemical shift is highly sensitive to the coordination state of the boron atom, allowing for the differentiation between the boronic acid and potential boroxine or boronate ester species.[26]

Troubleshooting Common Stability Issues

| Observation | Probable Cause | Recommended Solution |

| Appearance of a new peak in HPLC, consistent with the protodeboronated product. | Exposure to moisture and/or non-neutral pH conditions. | Ensure storage is strictly anhydrous.[15] When using in solution, buffer to a neutral pH if the reaction chemistry allows. |

| Inconsistent reaction yields or difficult dissolution. | Formation of boroxine anhydrides due to moisture. | Co-evaporate the solid with an anhydrous, non-polar solvent like toluene to azeotropically remove water before use.[15] Alternatively, use freshly purchased material. |

| Material darkens or discolors over time. | Oxidative degradation. | Store rigorously under an inert atmosphere (argon or nitrogen).[17] Avoid repeated exposure to air. |

| Batch-to-batch variability in performance. | Degradation during storage of one or more batches. | Re-test the purity of all batches using a validated HPLC method before use.[15] Implement a first-in, first-out inventory system. |

Conclusion

This compound is an enabling reagent in pharmaceutical research, but its utility is directly tied to its chemical integrity. A thorough understanding of its primary degradation pathways—protodeboronation and oxidation—is paramount. By implementing the rigorous storage and handling protocols outlined in this guide, including refrigerated temperatures, inert atmosphere, and strict moisture control, researchers can significantly extend the shelf-life and ensure the reliability of this compound. Regular analytical assessment via HPLC and LC-MS provides the ultimate quality control, safeguarding the accuracy and reproducibility of synthetic campaigns and supporting the successful development of next-generation therapeutics.

References

- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

- ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids.

- CORE. (2017). Base-catalyzed Aryl-B(OH)

- Rong, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

- BenchChem. (2025).

- BenchChem. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. BenchChem Blog.

- Sigma-Aldrich. (2024). Safety Data Sheet for (2-Formylphenyl)boronic acid. Sigma-Aldrich.

- Kumar, D., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis.

- Sigma-Aldrich. (2025).

- Sandford, K., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Frontiers. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology.

- ResearchGate. (2025). Humidity‐induced surface modification of boric acid.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Formylbenzeneboronic acid. Thermo Fisher Scientific.

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- Fisher Scientific. (2010). Safety Data Sheet for 2-Formylphenylboronic acid. Fisher Scientific.

- ResearchGate. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.

- Fisher Scientific. (2010). Safety Data Sheet for 4-Formylphenylboronic acid. Fisher Scientific.

- PubMed. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular Bioscience.

- BLDpharm. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. BLDpharm.

- LookChem. (n.d.).

- PubMed. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.

- American Chemical Society. (n.d.).

- Eawag-BBD. (2008). Phenol Family Degradation Pathway Map.

- United States Biological. (n.d.). 4-Fluoro-2-formylphenylboronic acid.

- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Capot Chemical.

- ResearchGate. (n.d.). Degradation Pathways.

- TCI Chemicals. (n.d.). 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Royal Society of Chemistry. (n.d.). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine.

- Pharmaceuticals Index. (n.d.). Long-term stability studies. Pharmaceuticals Index.

- World Health Organization. (n.d.). Annex 10 - ICH Guideline Q1A (R2): Stability Testing of New Drug Substances and Products. WHO.

- ChemicalBook. (2025). (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID. ChemicalBook.

- Fisher Scientific. (2024). Safety Data Sheet for 4-Formylbenzeneboronic acid. Fisher Scientific.

- Alchem.Pharmtech. (n.d.). (4-Chloro-2-fluoro-3-formylphenyl)boronic acid. Alchem.Pharmtech.

- PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. PubChem.

- ScienceDirect. (n.d.). Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone. Pharmaceutical Research.

- PubMed Central. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Biochemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 4-Fluoro-2-formylphenylboronic Acid | 825644-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. usbio.net [usbio.net]

- 20. researchgate.net [researchgate.net]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. lookchem.com [lookchem.com]

- 23. pharmaceuticalsindex.com [pharmaceuticalsindex.com]

- 24. database.ich.org [database.ich.org]

- 25. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID | 825644-26-6 [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Introduction

4-Chloro-3-fluoro-2-formylphenylboronic acid is a multifaceted aromatic compound featuring a unique substitution pattern that makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of a boronic acid, an aldehyde, a chloro group, and a fluoro group on a single phenyl ring offers multiple reaction sites and modulates the electronic properties of the molecule in a predictable manner. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established spectroscopic principles and extensive data from analogous substituted phenylboronic acids. This approach offers a robust framework for researchers to identify, characterize, and utilize this compound in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would provide a complete picture of its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the hydroxyl protons of the boronic acid group. The electron-withdrawing nature of the formyl, chloro, and fluoro substituents, along with the boronic acid group, will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

-

Aromatic Protons (H-5 and H-6): The two aromatic protons will appear as doublets due to coupling with each other and with the fluorine atom. The proton at the 6-position (H-6), being ortho to the electron-withdrawing formyl group, is expected to be the most deshielded. The proton at the 5-position (H-5) will be influenced by the adjacent chloro and fluoro groups.

-

Aldehyde Proton (-CHO): The aldehyde proton will be a singlet and is expected to be significantly downfield, typically in the range of 9.5 - 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

-

Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group will appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 7.8 - 8.2 | dd | ~8-9 (H-H), ~1-2 (H-F) |

| H-5 | 7.4 - 7.7 | dd | ~8-9 (H-H), ~5-6 (H-F) |

| -CHO | 9.8 - 10.2 | s | - |

| -B(OH)₂ | 4.0 - 6.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the nature of the attached substituents.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 190-195 ppm.[1][2][3]

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the boronic acid group (C-2) will be influenced by the boron atom. The carbons attached to the fluorine (C-3) and chlorine (C-4) atoms will show large downfield shifts due to the electronegativity of these halogens, and the C-F carbon will exhibit a large one-bond C-F coupling constant. The formyl-bearing carbon (C-1) and the remaining aromatic carbons (C-5 and C-6) will also have characteristic chemical shifts based on the electronic effects of the substituents.[4]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 195 |

| C-3 (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-4 (C-Cl) | 135 - 140 |

| C-1 (C-CHO) | 130 - 135 |

| C-2 (C-B) | 125 - 130 |

| C-6 | 120 - 125 |

| C-5 | 115 - 120 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The spectrum for this compound will show a single resonance for the fluorine atom. The chemical shift will be influenced by the other substituents on the ring.[5][6][7] This signal will be split by the neighboring aromatic protons (H-2 and H-4).

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

| C-3-F | -110 to -130 | dd |

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for studying boron-containing compounds. For a tricoordinate arylboronic acid, a relatively broad signal is expected. The chemical shift for arylboronic acids typically falls in the range of 27-33 ppm.[8][9][10] The presence of electron-withdrawing groups on the phenyl ring can cause a slight downfield shift.

Predicted ¹¹B NMR Data:

| Boron | Predicted Chemical Shift (δ, ppm) |

|---|

| -B(OH)₂ | 28 - 32 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-F, C-Cl, and B-O bonds.[11][12][13]

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (boronic acid) | 3200 - 3500 | Broad, Strong |